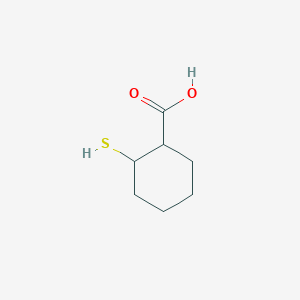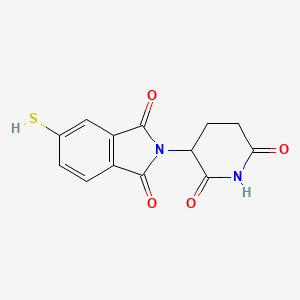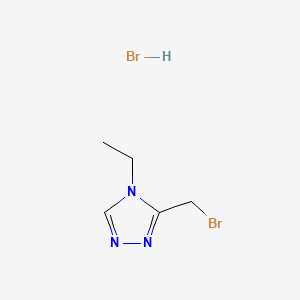
3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 4-ethyl-4H-1,2,4-triazole with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile or dichloromethane, and a catalyst like N-bromosuccinimide (NBS) is often used to facilitate the bromination process. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt form.
Análisis De Reacciones Químicas
3-(Bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form triazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of triazole derivatives with different functional groups.
Common reagents used in these reactions include N-bromosuccinimide (NBS), hydrogen peroxide, and m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Triazole derivatives are known for their pharmacological properties, and this compound is investigated for its potential use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect various biological pathways and processes, depending on the specific target molecules involved.
Comparación Con Compuestos Similares
Similar compounds to 3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide include other triazole derivatives such as:
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)-1,2,4-triazole
These compounds share similar structural features but differ in their specific substituents and functional groups
Propiedades
Fórmula molecular |
C5H9Br2N3 |
|---|---|
Peso molecular |
270.95 g/mol |
Nombre IUPAC |
3-(bromomethyl)-4-ethyl-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C5H8BrN3.BrH/c1-2-9-4-7-8-5(9)3-6;/h4H,2-3H2,1H3;1H |
Clave InChI |
LUEWYQBGMZSYHB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NN=C1CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


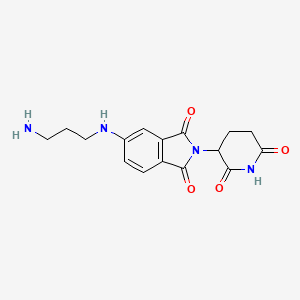



![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
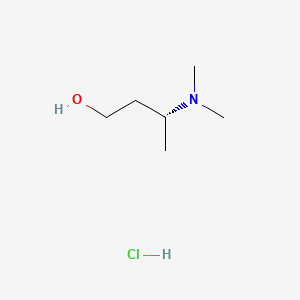
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)



